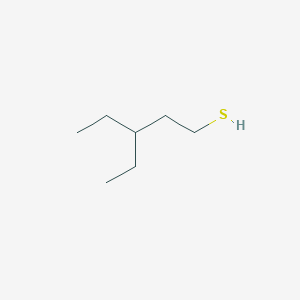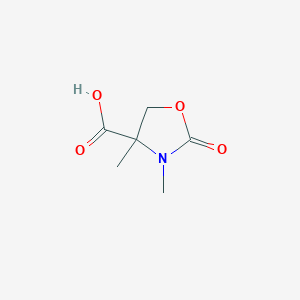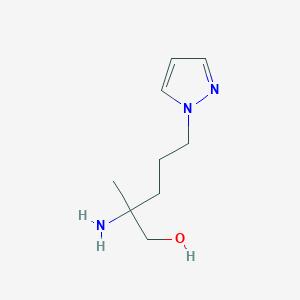
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine and nitro group attached to a phenyl ring, which is further connected to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding amino nitrile. Hydrolysis of the nitrile group yields the desired amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The amino group can be protected with various protecting groups to facilitate selective reactions at other sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or thiols can be employed under basic conditions.
Major Products:
Reduction of the nitro group: yields 2-Amino-3-(2-bromo-4-aminophenyl)propanoic acid.
Substitution of the bromine atom: can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine and nitro groups can interact with various molecular targets, altering their activity and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Amino-3-(2-chloro-4-nitrophenyl)propanoic acid: The chlorine atom can influence the compound’s electronic properties and reactivity compared to the bromine analog.
2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid: The methyl group can affect the compound’s steric properties and interactions with biological targets.
Uniqueness: The presence of both bromine and nitro groups in 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid makes it unique in terms of its electronic and steric properties. These groups can significantly influence the compound’s reactivity and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9BrN2O4 |
|---|---|
Poids moléculaire |
289.08 g/mol |
Nom IUPAC |
2-amino-3-(2-bromo-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrN2O4/c10-7-4-6(12(15)16)2-1-5(7)3-8(11)9(13)14/h1-2,4,8H,3,11H2,(H,13,14) |
Clé InChI |
GJXGAIFVYHHRCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


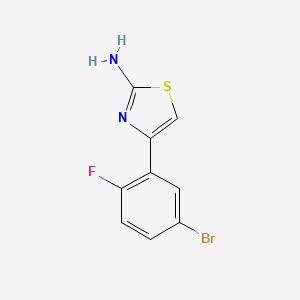


![(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)


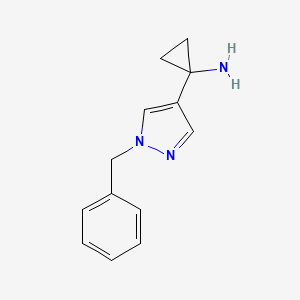
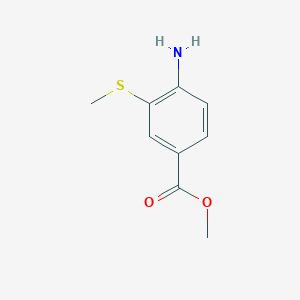
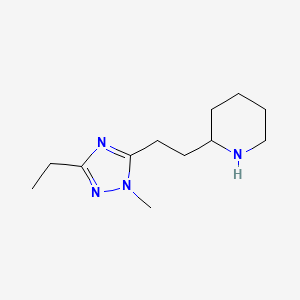

![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)
